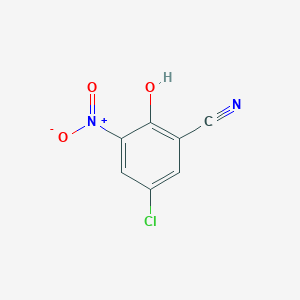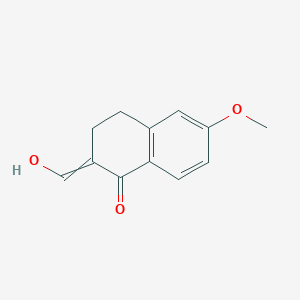
2-Hydroxymethylene-6-Methoxy-1-Tetralone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxymethylene-6-Methoxy-1-Tetralone is an organic compound with the molecular formula C11H12O3 It is a derivative of tetralone, characterized by the presence of a hydroxymethylene group at the second position and a methoxy group at the sixth position on the tetralone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxymethylene-6-Methoxy-1-Tetralone typically involves the following steps:
Acylation of Anisole: Anisole is reacted with an acylating agent in the presence of a Lewis acid (such as aluminum trichloride or zinc chloride) and a solvent at temperatures ranging from -10°C to 40°C to form an intermediate.
Cyclization: The intermediate is then subjected to cyclization at elevated temperatures (70-120°C) to form the tetralone structure.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using continuous-flow technology. This method offers advantages such as reduced reaction time, improved reaction efficiency, and better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxymethylene-6-Methoxy-1-Tetralone can undergo various chemical reactions, including:
Oxidation: The hydroxymethylene group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the tetralone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-carboxymethylene-6-methoxy-1-tetralone.
Reduction: Formation of 2-hydroxymethyl-6-methoxy-1-tetralol.
Substitution: Formation of various substituted tetralone derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxymethylene-6-Methoxy-1-Tetralone has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurodegenerative diseases such as Alzheimer’s.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of tetralone derivatives.
Industrial Applications: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxymethylene-6-Methoxy-1-Tetralone involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain.
Neuroprotection: It exhibits neuroprotective effects by preventing oxidative stress-induced cell death in neuronal cells.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1-Tetralone: Lacks the hydroxymethylene group, making it less reactive in certain chemical reactions.
2-Hydroxymethyl-6-Methoxy-1-Tetralone: Similar structure but with a hydroxymethyl group instead of a hydroxymethylene group.
7-Methoxy-1-Tetralone: The methoxy group is positioned differently, affecting its chemical properties and reactivity.
Uniqueness
2-Hydroxymethylene-6-Methoxy-1-Tetralone is unique due to the presence of both the hydroxymethylene and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in medicinal chemistry and organic synthesis.
Properties
CAS No. |
16252-53-2 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(hydroxymethylidene)-6-methoxy-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C12H12O3/c1-15-10-4-5-11-8(6-10)2-3-9(7-13)12(11)14/h4-7,13H,2-3H2,1H3 |
InChI Key |
DLZNDSMSFGMMHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



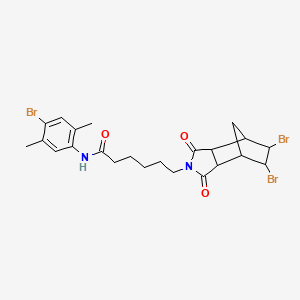
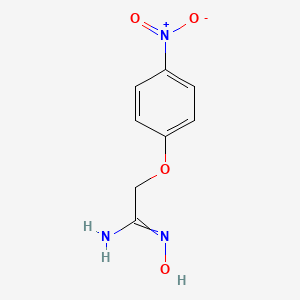
![Ethyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12466463.png)
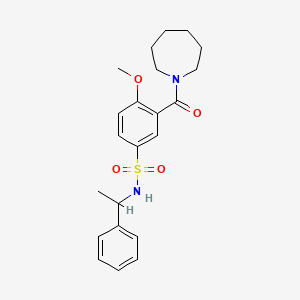
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide](/img/structure/B12466473.png)

![N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)ethenyl]-4-methylbenzamide](/img/structure/B12466481.png)
![N-[4-(4-bromophenoxy)phenyl]-3,4-dichlorobenzenesulfonamide](/img/structure/B12466485.png)
![1-Dibenzo[b,d]furan-3-yl-3-phenylthiourea](/img/structure/B12466497.png)
![Butyl 3-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12466512.png)
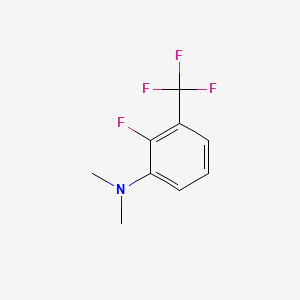
![2-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12466541.png)
